molecular formula C10H12ClNO2 B563136 Baclofen-d4 CAS No. 1189938-30-4

Baclofen-d4

Cat. No.: B563136
CAS No.: 1189938-30-4
M. Wt: 217.685
InChI Key: KPYSYYIEGFHWSV-RHQRLBAQSA-N
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Description

Baclofen-d4 is a deuterated form of baclofen, a gamma-aminobutyric acid (GABA) agonist. Baclofen itself is a well-known muscle relaxant used primarily to treat spasticity resulting from multiple sclerosis and spinal cord injuries. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of baclofen due to its stability and distinguishable mass spectrometric properties .

Mechanism of Action

Target of Action

Baclofen-d4, a deuterium-labeled variant of Baclofen, primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors are expressed on pre- and post-synaptic neurons . GABA receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the central nervous system .

Mode of Action

This compound acts as an agonist at the beta subunit of GABA receptors . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . This results in the reduction of muscle spasticity .

Biochemical Pathways

The activation of GABA B receptors by this compound affects several biochemical pathways. It has been shown that GABA B receptors are involved in memory storage and retrieval, reward, motivation, mood, and anxiety . This compound, through its action on GABA B receptors, can influence these processes .

Pharmacokinetics

Clinically, Baclofen is often given orally with a reported bioavailability of 70% to 80% . The bioavailability of Baclofen has been reported to decrease with increasing doses, suggesting saturable absorption . .

Result of Action

The primary result of this compound action is the reduction of muscle spasticity . It achieves this by causing hyperpolarization of neuronal membranes, which decreases neuronal excitability and thus reduces muscle spasms . This compound also exhibits anti-inflammatory and neuroprotective activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, patient’s metabolic rate, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . .

Biochemical Analysis

Biochemical Properties

Baclofen-d4 is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to manage severe muscle spasms of cerebral or spinal cord origins, including multiple sclerosis and traumatic brain injury . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact mechanism of action of this compound is not entirely clear. It is known that this compound is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Temporal Effects in Laboratory Settings

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, results showed that Baclofen (0.5, 2 and 4 mg/kg, IP) dose-dependently impaired performance in a task, with the highest dose tested showing a significant impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily used in pharmacokinetic and drug metabolism studies, where it can provide valuable insights into how Baclofen is absorbed, distributed, metabolized, and eliminated from the body .

Transport and Distribution

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Subcellular Localization

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in baclofen with deuterium atoms using deuterated solvents and catalysts under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the baclofen structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the baclofen molecule .

Chemical Reactions Analysis

Types of Reactions: Baclofen-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Baclofen-d4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.

    Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.

    Tizanidine: A muscle relaxant used to treat spasticity, but with a different mechanism of action involving alpha-2 adrenergic receptors.

Uniqueness of Baclofen-d4: this compound is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometric analyses. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and identification of metabolites are crucial .

Biological Activity

Baclofen-d4 is a deuterated analog of baclofen, a medication widely used for its muscle relaxant properties, particularly in treating spasticity. The incorporation of deuterium atoms into the baclofen molecule enhances its utility in pharmacokinetic studies and metabolic tracking. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₄H₆ClNO₂D₄
  • Molecular Weight : 136.6 g/mol

The presence of four deuterium atoms replaces hydrogen in the baclofen structure, making it distinct for analytical purposes. This modification is significant in research settings, particularly for mass spectrometry applications where deuterated compounds can be precisely quantified due to their unique mass.

This compound acts primarily as an agonist at gamma-aminobutyric acid type B (GABA-B) receptors. The activation of these receptors leads to:

  • Hyperpolarization of Neuronal Membranes : This results in decreased neuronal excitability.
  • Inhibition of Motor Neuron Activity : Reduces the transmission of both mono- and polysynaptic reflexes at the spinal cord level, thereby alleviating muscle spasticity.

These actions are similar to those of standard baclofen, but this compound allows for more detailed studies into specific receptor interactions and binding sites, which can inform the development of new therapeutic agents with fewer side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Key findings include:

  • Absorption : this compound exhibits similar absorption characteristics to baclofen, with bioavailability reported between 70% and 80% when administered orally .
  • Distribution : The compound is extensively distributed throughout the body, including the cerebrospinal fluid (CSF), which is critical for its therapeutic effects in neurological conditions .
  • Metabolism : this compound is primarily excreted unchanged through glomerular filtration. The major metabolite identified is 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), which is pharmacologically inactive .
  • Elimination Half-Life : The half-life ranges from 2 to 6 hours; however, this can extend up to 34.6 hours under conditions of renal excretion saturation .

Case Studies

Several case studies highlight the clinical effectiveness of intrathecal baclofen therapy (ITB), which may be extrapolated to this compound due to their similar biological activities.

  • Case Study on Spasticity Management :
    • A patient with severe spasticity underwent ITB therapy with baclofen. Initial doses were adjusted from 50μg to 75μg based on symptom improvement measured by the Ashworth scale. Significant improvements were noted in mobility and pain reduction over a six-month period .
  • Post-Stroke Rehabilitation :
    • Another study reported that a post-stroke patient receiving ITB therapy showed substantial improvements in spastic dystonia and overall functional independence after dosage adjustments based on clinical evaluations .

These cases underline the potential for this compound in similar therapeutic contexts, especially when considering its role in understanding drug interactions and optimizing treatment regimens.

Comparative Analysis

ParameterBaclofenThis compound
MechanismGABA-B receptor agonistGABA-B receptor agonist
Bioavailability70%-80%Similar
Half-Life2-6 hours (up to 34.6h under saturation)Similar
Major MetaboliteCHBACHBA

Properties

IUPAC Name

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Baclofen-d4 in the research on Baclofen quantification in hair?

A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying Baclofen in hair samples []. This means that a known amount of this compound is added to the hair samples during the analysis.

Q2: Why is using an internal standard like this compound important in this context?

A2: Employing an internal standard like this compound is crucial for achieving accurate and reliable Baclofen quantification. It helps to correct for potential variations during sample preparation and analysis. By comparing the signal from Baclofen in the sample to the signal from the known amount of this compound, researchers can accurately determine the concentration of Baclofen in the hair sample []. This approach enhances the reliability and precision of the analytical method.

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